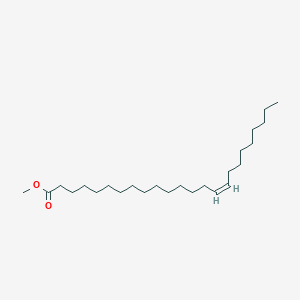

Methyl cis-15-tetracosenoate

Descripción

Propiedades

IUPAC Name |

methyl (Z)-tetracos-15-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H48O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27-2/h10-11H,3-9,12-24H2,1-2H3/b11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINIZSBLAFHZCP-KHPPLWFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701311780 | |

| Record name | Nervonic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701311780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2733-88-2 | |

| Record name | Nervonic acid methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2733-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (Z)-tetracos-15-enoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002733882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nervonic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701311780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (Z)-tetracos-15-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.502 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl cis-15-tetracosenoate: A Core Component of Neural Myelination

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl cis-15-tetracosenoate, also widely known as nervonic acid methyl ester or selacholeic acid methyl ester, is the methylated form of nervonic acid, a very-long-chain monounsaturated omega-9 fatty acid. Its chemical formula is C25H48O2, and its IUPAC name is methyl (Z)-tetracos-15-enoate. This fatty acid ester is of significant interest in neuroscience and drug development due to the crucial role of its parent compound, nervonic acid, in the biosynthesis of sphingolipids, which are vital components of the myelin sheath that insulates nerve fibers.[1][2] The integrity of the myelin sheath is essential for the rapid and efficient transmission of nerve impulses. Consequently, deficiencies in nervonic acid have been linked to demyelinating disorders such as multiple sclerosis and adrenoleukodystrophy, making its supplementation a potential therapeutic strategy.[1] The methyl ester form, this compound, offers enhanced stability and solubility, rendering it suitable for various research and formulation applications. This document provides a comprehensive technical overview of this compound, including its physicochemical properties, biological significance, relevant experimental protocols, and biosynthetic pathways.

Physicochemical and Analytical Data

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

| Property | Value | Source(s) |

| Chemical Identifiers | ||

| CAS Number | 2733-88-2 | [1][2] |

| PubChem CID | 5364841 | |

| EC Number | 220-352-0 | |

| Molecular Properties | ||

| Molecular Formula | C25H48O2 | [1][2] |

| Molecular Weight | 380.65 g/mol | [1][2] |

| Physical Properties | ||

| Melting Point | 14-15 °C | |

| Boiling Point | 186-202 °C | |

| Chromatographic Data (Kovats Retention Index) | ||

| Standard non-polar | 2680 | |

| Semi-standard non-polar | 2709.7 | |

| Standard polar | 3048, 3079 |

Biological Significance and Activity

This compound's biological importance is intrinsically linked to its de-esterified form, nervonic acid. Nervonic acid is a key constituent of sphingolipids, particularly sphingomyelin, within the myelin sheath of nerve fibers.[1] The proper formation and maintenance of the myelin sheath are critical for neuronal health and function.

Studies have demonstrated that supplementation with a fish oil mixture rich in nervonic acid ester can enhance the synthesis of key myelin proteins, including Myelin Basic Protein (MBP), Myelin Oligodendrocyte Glycoprotein (MOG), and Proteolipid Protein (PLP), in human oligodendrocyte precursor cells (hOPCs).[1] Oligodendrocytes are the cells responsible for myelination in the central nervous system. This suggests that providing an exogenous source of nervonic acid, in its stable ester form, can support the remyelination process.

The table below summarizes the quantitative findings from a study on the effect of a nervonic acid ester-rich fish oil mixture (FOM) on myelin protein synthesis in hOPCs.

| Treatment | Myelin Basic Protein (MBP) Synthesis (Avg Area) | Myelin Oligodendrocyte Glycoprotein (MOG) Synthesis (Avg Area) | Proteolipid Protein (PLP) Synthesis (Avg Area) | Source(s) |

| Control (Linseed Oil) | ~2500 | ~3000 | ~2000 | |

| Fish Oil Mixture (FOM) | ~7500 | ~8000 | ~6000 |

These findings underscore the potential of this compound and related compounds in therapeutic strategies aimed at promoting myelin repair.

Experimental Protocols

Synthesis of this compound

While often sourced from natural oils, this compound can be synthesized for research purposes. A common method for creating a specific cis-double bond at a desired position in a long-chain fatty acid ester is the Wittig reaction.

Protocol Outline (via Wittig Reaction):

-

Preparation of the Phosphonium (B103445) Ylide: An appropriate alkyl halide (e.g., a 9-bromononane derivative) is reacted with triphenylphosphine (B44618) to form a phosphonium salt. This salt is then treated with a strong base (e.g., n-butyllithium) to generate the corresponding phosphonium ylide.

-

Preparation of the Aldehyde: A long-chain aldehyde with the remaining portion of the carbon chain and a terminal methyl ester group is required (e.g., methyl 15-oxopentadecanoate).

-

Wittig Reaction: The phosphonium ylide is reacted with the aldehyde in an aprotic solvent under an inert atmosphere. The reaction typically yields a mixture of Z (cis) and E (trans) isomers.

-

Purification: The desired this compound is separated from the trans isomer and reaction byproducts (e.g., triphenylphosphine oxide) using column chromatography, often on silica (B1680970) gel impregnated with silver nitrate, which selectively retains the cis isomer.

Extraction of Nervonic Acid from Natural Sources and Conversion to Methyl Ester

Nervonic acid is found in the seeds of various plants, such as Xanthoceras sorbifolium Bunge. The following protocol outlines the extraction and subsequent methylation.

Protocol:

-

Oil Extraction: The seeds are roasted (e.g., at 70°C) and then subjected to mechanical pressing or solvent extraction to obtain the crude seed oil.

-

Saponification: The extracted oil is saponified by refluxing with an alcoholic solution of a strong base (e.g., potassium hydroxide) to hydrolyze the triglycerides into glycerol (B35011) and free fatty acid salts.

-

Acidification: The saponified mixture is acidified (e.g., with hydrochloric acid) to protonate the fatty acid salts, yielding the free fatty acids.

-

Extraction of Free Fatty Acids: The free fatty acids are extracted from the aqueous mixture using an organic solvent (e.g., hexane).

-

Purification of Nervonic Acid (Optional): The nervonic acid can be enriched from the mixture of fatty acids using techniques like urea (B33335) complexation and low-temperature crystallization.

-

Methyl Esterification: The free fatty acid mixture (or purified nervonic acid) is esterified to form fatty acid methyl esters (FAMEs). A common method is to react the fatty acids with a solution of boron trifluoride in methanol (B129727) (BF3-methanol) or methanolic HCl by heating.

-

Purification of Methyl cis-15-tetracsenoate: The resulting FAME mixture is purified by column chromatography to isolate this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the identification and quantification of this compound.

Protocol:

-

Sample Preparation: The lipid sample containing this compound is dissolved in an appropriate volatile solvent (e.g., hexane). An internal standard (e.g., methyl heptadecanoate) is often added for accurate quantification.

-

GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column suitable for FAME analysis (e.g., a polar stationary phase like biscyanopropyl polysiloxane). The oven temperature is programmed to ramp up to separate the FAMEs based on their boiling points and polarity.

-

MS Detection: The separated components eluting from the GC column are introduced into a mass spectrometer. Electron ionization (EI) is typically used, and the mass spectrometer is set to scan a relevant mass-to-charge (m/z) range.

-

Identification: this compound is identified by its characteristic retention time and its mass spectrum, which will show a molecular ion peak (m/z 380.7) and specific fragmentation patterns.

Mandatory Visualizations

Biosynthesis of Nervonic Acid and its Incorporation into Sphingomyelin

The following diagram illustrates the key steps in the biosynthesis of nervonic acid from oleic acid and its subsequent incorporation into sphingomyelin, a major component of the myelin sheath.

Caption: Biosynthesis of Nervonic Acid and its incorporation into Sphingomyelin.

Experimental Workflow: Extraction and Analysis of this compound

This diagram outlines the typical workflow for extracting nervonic acid from a natural source, converting it to its methyl ester, and analyzing it via GC-MS.

Caption: Workflow for extraction and analysis of this compound.

References

An In-depth Technical Guide to the Chemical Properties of Methyl cis-15-tetracosenoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl cis-15-tetracosenoate, also known by its common name methyl nervonate, is the methyl ester of nervonic acid, a long-chain monounsaturated omega-9 fatty acid. Nervonic acid is a significant component of sphingolipids in the myelin sheath of nerve fibers, playing a crucial role in the biosynthesis and maintenance of the nervous system.[1][2] Consequently, its methyl ester, this compound, serves as a vital biochemical reagent in neurological research and is a key molecule in the development of potential therapeutics for demyelinating diseases such as multiple sclerosis and adrenoleukodystrophy.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its analysis, and visualizations of its relevant biological pathways.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic fatty odor.[3] Its chemical behavior is largely defined by the presence of a single cis double bond in its long acyl chain.[3]

Identifiers and General Properties

| Property | Value | Source(s) |

| CAS Number | 2733-88-2 | [1][2][4][5][6][7][8][9] |

| Molecular Formula | C₂₅H₄₈O₂ | [1][5][6][7][9] |

| Molecular Weight | 380.65 g/mol | [5][6][7][9] |

| Synonyms | Methyl nervonate, (Z)-15-Tetracosenoic acid methyl ester, Methyl (Z)-tetracos-15-enoate, Selacholeic acid methyl ester | [1][3][7] |

| InChI | InChI=1S/C25H48O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27-2/h10-11H,3-9,12-24H2,1-2H3/b11-10- | [1][3][5] |

| InChIKey | AINIZSBLAFHZCP-KHPPLWFESA-N | [1][3][9] |

| SMILES | CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)OC | [3][5] |

Quantitative Physical and Chemical Data

| Property | Value | Conditions | Source(s) |

| Melting Point | 14-15 °C | [6][8][10] | |

| Boiling Point | 186-202 °C | [6][8] | |

| 450.3 ± 14.0 °C | at 760 mmHg | [10] | |

| Density | 0.9 ± 0.1 g/cm³ | [10] | |

| Flash Point | 81.0 ± 18.5 °C | [10] | |

| Solubility | Ethanol: 100 mg/mL | [1] | |

| DMF: 20 mg/mL | [1] | ||

| DMSO: 20 mg/mL | [1] |

Experimental Protocols

The following sections detail generalized methodologies for the synthesis and analysis of this compound. These protocols are based on standard procedures for fatty acid methyl esters (FAMEs) and may require optimization for specific experimental contexts.

Synthesis via Esterification of Nervonic Acid

This protocol describes a common method for the synthesis of FAMEs from their corresponding fatty acids.

Materials:

-

Nervonic acid

-

Methanol (B129727), anhydrous

-

Concentrated sulfuric acid (H₂SO₄) or Boron trifluoride-methanol solution (BF₃-methanol)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve a known quantity of nervonic acid in anhydrous methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid or BF₃-methanol solution to the flask.

-

Attach the reflux condenser and heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, add an equal volume of water to the reaction mixture.

-

Transfer the mixture to a separatory funnel and extract the this compound with hexane (3x volumes).

-

Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the identification and quantification of FAMEs.

Instrumentation and Conditions (General):

-

Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

Column: A polar capillary column suitable for FAME analysis (e.g., DB-WAX or similar).

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 min

-

Ramp 1: 25 °C/min to 200 °C, hold for 1 min

-

Ramp 2: 5 °C/min to 250 °C, hold for 7 min

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Detector Temperature (FID): 280 °C

-

Mass Spectrometer (if used): Standard electron ionization (EI) at 70 eV.

Procedure:

-

Prepare a dilute solution of this compound in hexane.

-

If quantitative analysis is required, add a known amount of an internal standard (e.g., methyl tridecanoate).[11]

-

Inject a small volume (e.g., 1 µL) of the sample into the GC.

-

Acquire the chromatogram and mass spectrum.

-

Identify the peak corresponding to this compound by its retention time and comparison of its mass spectrum to a reference spectrum. The NIST WebBook provides a reference mass spectrum for this compound.[4]

Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for confirming the presence of the ester functional group and the cis double bond.

Procedure:

-

A small amount of the neat liquid sample is placed between two potassium bromide (KBr) plates to form a thin film.

-

Alternatively, the sample can be dissolved in a suitable solvent (e.g., chloroform) and the spectrum acquired in a liquid cell.

-

The infrared spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Expected Characteristic Absorptions:

-

C=O stretch (ester): A strong absorption band around 1740 cm⁻¹.

-

C-O stretch (ester): A strong absorption band in the region of 1250-1150 cm⁻¹.

-

=C-H stretch (cis-alkene): A medium intensity band around 3010-3000 cm⁻¹.

-

C=C stretch (alkene): A weak to medium intensity band around 1655 cm⁻¹.

-

=C-H bend (cis-alkene): A characteristic absorption around 720 cm⁻¹.

-

C-H stretches (alkane): Strong absorption bands in the 2960-2850 cm⁻¹ region.

-

C-H bends (alkane): Absorption bands around 1465 cm⁻¹ and 1375 cm⁻¹.

-

Biological Context and Signaling Pathways

This compound is the methyl ester of nervonic acid, a key component of sphingolipids in the brain. The biological significance of the methyl ester is primarily as a research tool and a precursor or surrogate for nervonic acid in various studies. The biosynthesis of nervonic acid is a multi-step process involving fatty acid elongation and desaturation.

Biosynthesis of Nervonic Acid

The de novo synthesis of nervonic acid begins with acetyl-CoA and proceeds through the fatty acid synthesis pathway to produce oleic acid (C18:1). Oleic acid is then elongated by a series of enzymes to form very-long-chain fatty acids, including nervonic acid (C24:1).[12]

Incorporation into Sphingolipids

Nervonic acid is a crucial component of sphingolipids, particularly sphingomyelin, which is abundant in the myelin sheath of neurons.[12]

References

- 1. caymanchem.com [caymanchem.com]

- 2. usbio.net [usbio.net]

- 3. CAS 2733-88-2: Nervonic acid methyl ester | CymitQuimica [cymitquimica.com]

- 4. 15-Tetracosenoic acid, methyl ester, (Z)- [webbook.nist.gov]

- 5. Methyl Nervonate | CAS 2733-88-2 | LGC Standards [lgcstandards.com]

- 6. accustandard.com [accustandard.com]

- 7. scbt.com [scbt.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. larodan.com [larodan.com]

- 10. Methyl nervonate | CAS#:2733-88-2 | Chemsrc [chemsrc.com]

- 11. docs.nrel.gov [docs.nrel.gov]

- 12. Research Progress of Nervonic Acid Biosynthesis [jstage.jst.go.jp]

Nervonic Acid Methyl Ester: A Comprehensive Technical Guide to its Natural Sources, Extraction, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nervonic acid (NA), a C24:1 very-long-chain monounsaturated fatty acid, and its methyl ester derivative are of significant interest to the scientific and pharmaceutical communities due to their crucial roles in the central nervous system. This technical guide provides an in-depth overview of the primary natural sources of nervonic acid, with a focus on high-content plant species. It details experimental protocols for the extraction, transesterification, purification, and quantification of nervonic acid methyl ester. Furthermore, this guide elucidates the key biological signaling pathways influenced by nervonic acid, offering insights into its mechanisms of action and therapeutic potential. All quantitative data are presented in structured tables for comparative analysis, and complex biological and experimental workflows are visualized using diagrams.

Natural Sources of Nervonic Acid

Nervonic acid is found across various biological kingdoms, including plants, marine life, and microorganisms. However, the most commercially viable sources are the seeds of specific plant species, which accumulate high concentrations of this valuable fatty acid.

Plant Sources

The seeds of several plants are rich in triglycerides containing nervonic acid. Malania oleifera stands out as the most potent natural source discovered to date.[1][2] Other significant plant sources include Lunaria annua (Honesty), Tropaeolum speciosum (Flame Flower), and Acer truncatum (Purpleblow Maple).[1][3][4] The nervonic acid content in the seed oils of these and other relevant plants is summarized in Table 1.

Table 1: Nervonic Acid Content in Seed Oils of Various Plant Species

| Plant Species | Common Name | Family | Seed Oil Content (% w/w) | Nervonic Acid (% of total fatty acids) | Reference(s) |

| Malania oleifera | Garland Fruit | Olacaceae | 58.0 - 63.0 | 55.7 - 67.0 | [1][2] |

| Tropaeolum speciosum | Flame Flower | Tropaeolaceae | 12.3 - 26.0 | 40.0 - 45.4 | [1] |

| Lunaria annua | Honesty, Money Plant | Brassicaceae | 25.0 - 35.0 | 14.0 - 25.0 | [1][4][5][6][7][8] |

| Cardamine graeca | Greek Bittercress | Brassicaceae | 12.0 - 13.0 | 45.0 - 54.0 | [1] |

| Acer truncatum | Purpleblow Maple | Sapindaceae | 45.0 - 48.0 | 3.0 - 7.8 | [9][10][11][12][13] |

| Xanthoceras sorbifolium | Yellowhorn | Sapindaceae | 55.0 - 65.0 | 1.8 - 2.95 | |

| Borago officinalis | Borage | Boraginaceae | 30.0 - 40.0 | ~1.5 | [1] |

| Ricinodendron heudelotii | Njangsa | Euphorbiaceae | - | 45.24 |

Marine Sources

Nervonic acid was first discovered in shark brain tissue.[14] It is a component of sphingolipids in various marine animals, particularly in the nervous systems of fish.[8][15] For instance, King Salmon (Chinook) contains approximately 140 mg of nervonic acid per 100g.[14] However, due to concerns about sustainability and the protection of marine ecosystems, plant-based sources are increasingly favored.

Microbial Sources

Certain microorganisms, including fungi and yeasts, are capable of producing nervonic acid, although typically at lower concentrations than high-yielding plants. Species such as Mortierella alpina, Neurospora crassa, and the yeast Saccharomyces cerevisiae have been identified as producers of nervonic acid.[14][16] Metabolic engineering of oleaginous yeasts like Yarrowia lipolytica shows promise for enhancing the production of nervonic acid through fermentation, offering a potentially scalable and controllable manufacturing platform.[17][18]

Experimental Protocols

The extraction and quantification of nervonic acid methyl ester from natural sources involve several key steps: oil extraction, transesterification of triglycerides to fatty acid methyl esters (FAMEs), purification of the target FAME, and analysis by gas chromatography.

Oil Extraction from Plant Seeds (Soxhlet Method)

This protocol describes a standard laboratory method for extracting oil from plant seeds using a Soxhlet apparatus.

Materials:

-

Dried and ground seeds of a high-nervonic acid plant (e.g., Malania oleifera)

-

Soxhlet extractor

-

Heating mantle

-

Round-bottom flask (500 mL)

-

Thimble

-

Hexane (B92381) (analytical grade)

-

Rotary evaporator

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

Weigh a desired amount of finely ground seeds and place them into a cellulose (B213188) thimble.

-

Place the thimble inside the main chamber of the Soxhlet extractor.

-

Add 300-350 mL of hexane to the round-bottom flask.

-

Assemble the Soxhlet apparatus and connect it to a condenser.

-

Heat the solvent in the flask using a heating mantle to a temperature that allows for gentle boiling.

-

Allow the extraction to proceed for 4-6 hours. The solvent will continuously cycle through the seed material, extracting the oil.

-

After extraction, allow the apparatus to cool.

-

Remove the thimble containing the seed residue.

-

Separate the oil from the hexane using a rotary evaporator.

-

Dry the extracted oil over anhydrous sodium sulfate to remove any residual moisture.

-

Store the crude oil under an inert atmosphere (e.g., nitrogen) at a low temperature to prevent oxidation.

Transesterification to Fatty Acid Methyl Esters (Acid-Catalyzed Method)

This protocol outlines the conversion of triglycerides in the extracted oil to their corresponding fatty acid methyl esters.

Materials:

-

Extracted plant oil

-

Concentrated sulfuric acid

-

Hexane

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

Procedure:

-

In a round-bottom flask, dissolve a known amount of the extracted oil in methanol. A typical ratio is 1:20 (oil:methanol, v/v).

-

Slowly add concentrated sulfuric acid to the mixture to a final concentration of 1-2% (v/v).

-

Attach a reflux condenser and heat the mixture to 65-70°C for 2-3 hours with constant stirring.

-

After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Add an equal volume of hexane to extract the fatty acid methyl esters.

-

Wash the hexane layer with a saturated sodium chloride solution to remove residual acid and glycerol.

-

Separate the aqueous layer and collect the upper hexane layer containing the FAMEs.

-

Dry the hexane solution over anhydrous sodium sulfate.

-

Evaporate the hexane under reduced pressure to obtain the crude FAME mixture.

Purification of Nervonic Acid Methyl Ester

2.3.1. Low-Temperature Crystallization

This method separates fatty acid methyl esters based on their different melting points.

Materials:

-

Crude FAME mixture

-

Acetone (B3395972) or methanol

-

Low-temperature freezer or cooling bath

-

Buchner funnel and filter paper

Procedure:

-

Dissolve the crude FAME mixture in a suitable solvent like acetone or methanol at a ratio of approximately 1:10 to 1:20 (w/v).

-

Cool the solution to a low temperature (e.g., -20°C to -40°C) and hold for several hours (e.g., 12-24 hours) to allow for the crystallization of higher melting point FAMEs.

-

Filter the cold mixture through a pre-cooled Buchner funnel to separate the crystallized fraction (richer in saturated and longer-chain FAMEs) from the liquid fraction (richer in unsaturated and shorter-chain FAMEs).

-

The process can be repeated at different temperatures to achieve further fractionation and enrichment of nervonic acid methyl ester.

2.3.2. Urea (B33335) Complexation

This technique separates fatty acids based on their degree of unsaturation. Saturated and monounsaturated fatty acids form crystalline inclusion complexes with urea, while polyunsaturated fatty acids do not.

Materials:

-

Crude FAME mixture

-

Urea

-

Methanol

-

Hexane

-

Dilute hydrochloric acid

Procedure:

-

Prepare a saturated solution of urea in methanol by heating.

-

Dissolve the FAME mixture in a small amount of methanol and add it to the hot urea solution.

-

Allow the mixture to cool slowly to room temperature and then further cool in an ice bath to promote the formation of urea-FAME adducts.

-

Collect the crystalline adducts by filtration.

-

Wash the crystals with cold, hexane-saturated methanol.

-

To recover the FAMEs, dissolve the adducts in warm water and acidify with dilute HCl.

-

Extract the released FAMEs with hexane.

-

Wash the hexane extract with water until neutral and dry over anhydrous sodium sulfate.

-

Evaporate the hexane to obtain the purified FAME fraction enriched in nervonic acid methyl ester.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the quantification of nervonic acid methyl ester in a FAME sample.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

Column: A polar capillary column, such as a BPX70 or a similar cyanopropyl-based phase, is recommended for good separation of FAMEs (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 140°C, hold for 2 minutes.

-

Ramp 1: Increase to 220°C at a rate of 4°C/min.

-

Ramp 2: Increase to 240°C at a rate of 1°C/min, hold for 10 minutes.

-

-

Detector Temperature (FID): 260°C.

-

MS Parameters (if applicable):

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: m/z 50-500.

-

Sample Preparation and Analysis:

-

Prepare a stock solution of the FAME sample in hexane.

-

Prepare a series of calibration standards of nervonic acid methyl ester of known concentrations.

-

Inject a small volume (e.g., 1 µL) of the sample and each standard into the GC.

-

Identify the nervonic acid methyl ester peak in the sample chromatogram by comparing its retention time with that of the standard. Confirmation can be achieved by comparing the mass spectrum with a reference library.

-

Quantify the amount of nervonic acid methyl ester in the sample by constructing a calibration curve from the peak areas of the standards.

Biological Significance and Signaling Pathways

Nervonic acid is a crucial component of sphingolipids, particularly in the myelin sheath of nerve cells, and plays a significant role in neuronal health and function.

Biosynthesis of Nervonic Acid in Plants

The biosynthesis of nervonic acid in plants begins with oleic acid (18:1) and proceeds through a series of elongation steps catalyzed by a multi-enzyme complex known as the fatty acid elongase (FAE). Each cycle adds a two-carbon unit from malonyl-CoA. The key enzymes involved are 3-ketoacyl-CoA synthase (KCS), 3-ketoacyl-CoA reductase (KCR), 3-hydroxyacyl-CoA dehydratase (HCD), and trans-2,3-enoyl-CoA reductase (ECR).[16][19][20]

Biosynthesis of Nervonic Acid in Plants.

Role in Sphingolipid Metabolism and Myelination

Nervonic acid is a key precursor for the synthesis of nervonyl-sphingolipids, which are integral components of the myelin sheath that insulates nerve fibers. Proper myelination is essential for rapid nerve impulse conduction. Deficiencies in nervonic acid have been linked to demyelinating diseases such as multiple sclerosis and adrenoleukodystrophy.

Simplified pathway of nervonic acid incorporation into sphingolipids for myelination.

Influence on Neuronal Signaling Pathways

Recent research indicates that nervonic acid can modulate several key signaling pathways involved in neuronal survival, growth, and plasticity. Supplementation with nervonic acid-rich oils has been shown to affect the neurotrophin signaling pathway, which is critical for neuronal development and function. Additionally, nervonic acid influences glycerophospholipid and sphingolipid metabolism, both of which are fundamental to the structure and function of neuronal membranes. Furthermore, nervonic acid has been demonstrated to activate the PI3K/Akt/mTOR pathway, a central signaling cascade that regulates cell growth, proliferation, and survival, and is implicated in neuroprotection.

Key signaling pathways affected by nervonic acid.

Conclusion

Nervonic acid methyl ester is a compound of significant scientific interest with promising therapeutic applications, particularly in the field of neurology. This guide has provided a comprehensive overview of its primary natural sources, highlighting the potential of various plant species for commercial exploitation. The detailed experimental protocols offer a practical framework for researchers engaged in the extraction, purification, and analysis of this valuable fatty acid ester. Furthermore, the elucidation of its role in key biological pathways underscores the importance of continued research into the mechanisms of action and clinical benefits of nervonic acid. As research progresses, nervonic acid and its derivatives are poised to become increasingly important in the development of novel treatments for neurological disorders and in the formulation of advanced nutraceuticals.

References

- 1. A Review of Nervonic Acid Production in Plants: Prospects for the Genetic Engineering of High Nervonic Acid Cultivars Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Increase in nervonic acid content in transformed yeast and transgenic plants by introduction of a Lunaria annua L. 3-ketoacyl-CoA synthase (KCS) gene - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]

- 4. cimasci.com [cimasci.com]

- 5. Northstar Lipids’ Lunaria (Honesty) seed oil [cosmeticsbusiness.com]

- 6. Lunaria (Honesty) Seed Oil | Northstar Lipids [northstarlipids.co.uk]

- 7. Cultivated Winter-Type Lunaria annua L. Seed: Deciphering the Glucosinolate Profile Integrating HPLC, LC-MS and GC-MS Analyses, and Determination of Fatty Acid Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tuscany-diet.net [tuscany-diet.net]

- 9. Cognitive improvement effect of nervonic acid and essential fatty acids on rats ingesting Acer truncatum Bunge seed oil revealed by lipidomics approach - Food & Function (RSC Publishing) [pubs.rsc.org]

- 10. Cognitive improvement effect of nervonic acid and essential fatty acids on rats ingesting Acer truncatum Bunge seed oil revealed by lipidomics approac ... - Food & Function (RSC Publishing) DOI:10.1039/D1FO03671H [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Diversity in seed oil content and fatty acid composition in Acer species with potential as sources of nervonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Acer truncatum genome provides insights into nervonic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nervonic acid - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. The Advancements and Prospects of Nervonic Acid Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Research Progress of Nervonic Acid Biosynthesis [jstage.jst.go.jp]

- 20. Biosynthesis of nervonic acid and perspectives for its production by microalgae and other microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Methyl cis-15-Tetracosenoate: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl cis-15-tetracosenoate, the methyl ester of nervonic acid (cis-15-tetracosenoic acid), is a very-long-chain monounsaturated fatty acid (VLCMFA) of significant interest in neuroscience and drug development due to its crucial role in the biosynthesis of myelin. This technical guide provides an in-depth overview of the biosynthesis of its precursor, nervonic acid, and the subsequent esterification to this compound. It covers the core enzymatic pathway, quantitative data from heterologous production systems, detailed experimental protocols, and visualizations of the key biological and experimental workflows. This document is intended to serve as a comprehensive resource for researchers engaged in the study and application of this important biomolecule.

Introduction

Nervonic acid (NA), a 24-carbon omega-9 monounsaturated fatty acid, is a key component of sphingolipids in the myelin sheath of nerve fibers.[1] Its methyl ester, this compound, serves as a crucial standard and research tool in the study of neurological disorders and the development of potential therapeutics. The biosynthesis of nervonic acid is a multi-step enzymatic process primarily involving the elongation of oleic acid. Understanding this pathway is essential for developing biotechnological production methods and for elucidating the mechanisms of diseases associated with very-long-chain fatty acid metabolism.

The Biosynthetic Pathway of Nervonic Acid

The biosynthesis of nervonic acid commences with oleic acid (C18:1) and proceeds through a series of elongation cycles catalyzed by the fatty acid elongase (FAE) complex, located in the endoplasmic reticulum. Each cycle adds a two-carbon unit from malonyl-CoA to the growing acyl-CoA chain. The conversion of oleic acid to nervonic acid requires three such elongation cycles.[2]

The FAE complex comprises four key enzymes that act sequentially:

-

3-ketoacyl-CoA synthase (KCS): This is the rate-limiting enzyme that catalyzes the initial condensation of an acyl-CoA with malonyl-CoA. The substrate specificity of the KCS determines the chain length of the final product.[1]

-

3-ketoacyl-CoA reductase (KCR): Reduces the 3-ketoacyl-CoA to 3-hydroxyacyl-CoA.

-

3-hydroxyacyl-CoA dehydratase (HCD): Dehydrates the 3-hydroxyacyl-CoA to trans-2,3-enoyl-CoA.

-

trans-2,3-enoyl-CoA reductase (ECR): Reduces the trans-2,3-enoyl-CoA to a saturated acyl-CoA, which is two carbons longer than the initial substrate.[3]

This four-step cycle is repeated to elongate the fatty acid chain from C18:1 to C24:1.

Regulatory Mechanisms

The expression of genes encoding the FAE complex enzymes, particularly KCS, is a key regulatory point in nervonic acid biosynthesis. In plants, transcription factors such as AtMYB30 have been shown to activate the expression of several genes in the FAE complex.[3] Environmental factors and developmental cues also play a role in regulating the expression of these genes, thereby controlling the production of very-long-chain fatty acids.[4]

Quantitative Data from Heterologous Production Systems

The limited availability of nervonic acid from natural sources has driven research into its production in heterologous systems, primarily engineered yeast and oilseed crops. These studies provide valuable quantitative data on achievable yields.

| Host Organism | Genetic Modification | Nervonic Acid Titer (mg/L) | Nervonic Acid Content (% of Total Fatty Acids) | Reference |

| Yarrowia lipolytica | Overexpression of elongases and desaturases | 111.6 | - | [5] |

| Yarrowia lipolytica | Supplementation with colleseed oil | 185.0 | - | [5] |

| Yarrowia lipolytica | Systematic metabolic engineering | 17,300 | 17.9 | [6][7][8] |

| Camelina sativa | Expression of LaKCS from Lunaria annua | - | 6-12 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the biosynthesis and analysis of nervonic acid and its methyl ester.

Heterologous Production of Nervonic Acid in Yarrowia lipolytica

This protocol is based on the work of Su et al. (2023) for the systematic metabolic engineering of Yarrowia lipolytica for high-level nervonic acid production.[6][7][8]

4.1.1. Strain and Plasmid Construction:

-

Obtain the Yarrowia lipolytica recipient strain.

-

Synthesize codon-optimized genes for the key enzymes in the nervonic acid biosynthesis pathway (e.g., KCS from Cardamine graeca, elongases, and desaturases).

-

Clone the synthesized genes into appropriate expression vectors under the control of strong, constitutive promoters suitable for Y. lipolytica.

-

Linearize the expression plasmids for genomic integration.

-

Transform Y. lipolytica with the linearized plasmids using the lithium acetate/single-stranded carrier DNA/PEG method.

-

Select transformants on appropriate selective media.

-

Verify genomic integration of the expression cassettes by PCR.

4.1.2. Fermentation:

-

Inoculate a single colony of the engineered strain into a seed culture medium and incubate at 28°C with shaking.

-

Transfer the seed culture to a fermentation medium in a bioreactor.

-

Maintain the fermentation at 28°C with controlled pH and dissolved oxygen levels.

-

Feed with a concentrated glucose solution to maintain cell growth and lipid accumulation.

-

Harvest the cells by centrifugation when the desired cell density is reached.

4.1.3. Lipid Extraction and Analysis:

-

Lyophilize the harvested yeast cells.

-

Extract total lipids from the lyophilized cells using a chloroform:methanol (B129727) (2:1, v/v) solvent system.

-

Transesterify the extracted lipids to fatty acid methyl esters (FAMEs) by heating with methanolic HCl or BF3-methanol.

-

Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to quantify the nervonic acid content.

Enzymatic Esterification of Nervonic Acid to this compound

This protocol describes a general method for the lipase-catalyzed esterification of nervonic acid with methanol.

4.2.1. Materials:

-

Nervonic acid

-

Methanol (anhydrous)

-

Immobilized lipase (B570770) (e.g., Novozym 435)

-

Anhydrous solvent (e.g., hexane (B92381) or tert-butanol)

-

Molecular sieves (for water removal)

4.2.2. Procedure:

-

Dissolve nervonic acid in the anhydrous solvent in a sealed reaction vessel.

-

Add methanol to the reaction mixture. The molar ratio of methanol to nervonic acid should be optimized (e.g., 3:1).

-

Add the immobilized lipase to the reaction mixture (e.g., 10% by weight of the substrates).

-

Add activated molecular sieves to remove the water produced during the reaction.

-

Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) with constant stirring.

-

Monitor the progress of the reaction by taking aliquots at different time points and analyzing the conversion of nervonic acid by thin-layer chromatography (TLC) or GC.

-

Once the reaction is complete, remove the immobilized lipase by filtration.

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting this compound by column chromatography on silica (B1680970) gel.

Analysis of this compound by GC-MS

4.3.1. Sample Preparation:

-

Dissolve the purified this compound in a suitable solvent (e.g., hexane).

-

If analyzing a complex lipid mixture, perform transesterification as described in section 4.1.3.

4.3.2. GC-MS Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., a polar cyanopropyl column).

-

Carrier Gas: Helium at a constant flow rate.

-

Injector: Split/splitless injector, with an appropriate injection volume and temperature.

-

Oven Temperature Program: A temperature gradient to separate FAMEs based on chain length and unsaturation.

-

Mass Spectrometer: Operated in electron ionization (EI) mode with a suitable mass range for detecting the molecular ion and characteristic fragments of this compound.

4.3.3. Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time and mass spectrum.

-

Quantify the amount of this compound by comparing its peak area to that of an internal standard.

Visualizations

Biosynthetic Pathway of Nervonic Acid

Caption: Biosynthetic pathway of nervonic acid from oleic acid.

Experimental Workflow for Heterologous Production

Caption: Experimental workflow for heterologous nervonic acid production.

Regulatory Network of VLCFA Biosynthesis

Caption: Regulatory network of very-long-chain fatty acid biosynthesis.

Conclusion

The biosynthesis of this compound, via its precursor nervonic acid, is a well-defined yet complex process with significant potential for biotechnological applications. This guide has provided a comprehensive overview of the enzymatic pathway, quantitative production data, and detailed experimental protocols to aid researchers in this field. The continued exploration of the regulatory networks governing this pathway and the optimization of heterologous production systems will be crucial for advancing our understanding and utilization of this important molecule in science and medicine.

References

- 1. Research Progress of Nervonic Acid Biosynthesis [jstage.jst.go.jp]

- 2. mdpi.com [mdpi.com]

- 3. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. De novo synthesis of nervonic acid and optimization of metabolic regulation by Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High-level production of nervonic acid in the oleaginous yeast Yarrowia lipolytica by systematic metabolic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Whitepaper: The Role of Nervonic Acid and its Methyl Ester in Myelin Sheath Integrity and Function

Audience: Researchers, scientists, and drug development professionals.

Abstract

The myelin sheath is a lipid-rich structure essential for rapid nerve impulse conduction and axonal protection. Its composition is critical for its function, with very-long-chain fatty acids (VLCFAs) playing a pivotal role. This technical guide focuses on cis-15-tetracosenoic acid, commonly known as nervonic acid, a key monounsaturated VLCFA in myelin. We will explore its structural significance, biosynthesis, and involvement in demyelinating pathologies and repair mechanisms. Furthermore, this paper will clarify the role of its derivative, methyl cis-15-tetracosenoate . While nervonic acid is the biologically integrated component, its methyl ester, this compound, is the principal analyte form generated for precise quantification in experimental settings, particularly through gas chromatography. Understanding this distinction is crucial for accurate interpretation of lipidomic data in neuroscience. This guide provides an in-depth overview of the current research, quantitative data, experimental methodologies, and relevant biochemical pathways.

Introduction: Nervonic Acid and its Analytical Derivative

The functionality of the central and peripheral nervous systems relies heavily on the integrity of the myelin sheath, a specialized membrane produced by oligodendrocytes (OLs) and Schwann cells, respectively. Myelin is distinguished by its high lipid content, which accounts for 70-80% of its dry weight[1][2]. Among these lipids, VLCFAs are crucial for maintaining the unique biophysical properties of the myelin membrane.

Nervonic acid (cis-15-tetracosenoic acid) is a 24-carbon omega-9 monounsaturated fatty acid that is particularly abundant in the white matter of the brain[3][4]. It is a primary component of sphingolipids, such as cerebrosides and sphingomyelin (B164518), which are integral to myelin structure[1][5]. Nervonic acid provides necessary fluidity and stability to the myelin membrane, properties essential for insulating axons and facilitating saltatory conduction[1].

This compound (also known as nervonic acid methyl ester) is the methyl ester derivative of nervonic acid[6][7]. In the context of myelin biology, its significance is primarily analytical. The process of methyl esterification is a standard and essential step in preparing lipid samples for gas chromatography (GC) analysis[8]. Therefore, while this compound is the molecule detected and quantified in many experimental protocols, the biologically active and structurally integrated molecule within the myelin sheath is nervonic acid itself. Although some studies have investigated the neuroprotective roles of other fatty acid methyl esters, the bulk of research on myelin composition and function centers on the parent fatty acid, nervonic acid[9][10].

Structural and Functional Role of Nervonic Acid in Myelin

Nervonic acid is a key structural element of the myelin sheath, primarily through its incorporation into sphingolipids. Together with lignoceric acid, it constitutes up to 60% of the fatty acids found in the sphingomyelin of brain white matter[11].

-

Membrane Stability and Fluidity: As a VLCFA, the long hydrocarbon chain of nervonic acid contributes to the thickness and rigidity of the myelin membrane, creating a robust permeability barrier to ions[12]. The single cis double bond introduces a kink in the chain, which helps maintain optimal membrane fluidity, preventing the lipid bilayer from becoming too rigid and ensuring the proper function of membrane-associated proteins[1].

-

Nerve Conduction: The unique lipid composition of myelin, enriched with nervonic acid-containing sphingolipids, is critical for its insulating properties. This insulation minimizes ion leakage across the axonal membrane, enabling the rapid propagation of action potentials[1]. Deficiencies in nervonic acid can lead to disorganized myelin and impaired nerve conduction[1].

-

Myelination and Development: Levels of nervonic acid increase significantly during periods of active myelination, highlighting its essential role in the formation of a proper myelin structure[1]. It is a critical nutrient for infant brain development and is found in high concentrations in human breast milk[2]. The accumulation of nervonic acid in the sphingomyelin of red blood cells has even been proposed as a potential index of brain maturation in premature infants[13].

Biosynthesis of Nervonic Acid in Oligodendrocytes

Oligodendrocytes, the myelinating cells of the central nervous system, have a high metabolic demand and rely heavily on the de novo synthesis of fatty acids to produce the vast amounts of membrane required for myelination[5][14]. Nervonic acid is synthesized through a specific elongation pathway within the endoplasmic reticulum.

The biosynthesis pathway begins with common saturated fatty acids and involves several key enzymatic steps:

-

Desaturation: Stearoyl-CoA (C18:0) is converted to Oleoyl-CoA (C18:1n-9) by the enzyme Stearoyl-CoA desaturase (SCD). Oleic acid is a major fatty acid component of myelin and a critical precursor[15].

-

Elongation: Oleic acid is then elongated by a series of enzymes known as ELOVL (Elongation of Very Long Chain Fatty Acids). Specifically, oleic acid is lengthened to erucic acid (C22:1n-9) and subsequently to nervonic acid (C24:1n-9)[4][15].

This endogenous synthesis is vital, as studies in mice with deficient fatty acid synthase (FASN) in oligodendrocytes show severe defects in myelination, myelin growth, and the stability of myelinated axons[16][17].

Role in Demyelinating Disease and Remyelination

Given its importance, it is not surprising that altered nervonic acid metabolism is implicated in several demyelinating diseases.

-

Multiple Sclerosis (MS): MS is an autoimmune disease characterized by myelin destruction. Sphingolipids from post-mortem MS brains show significantly decreased levels of nervonic acid and increased levels of stearic acid[18]. This suggests either a defect in the elongation pathway or an increased breakdown of nervonic acid-containing lipids.

-

Adrenoleukodystrophy (ALD): ALD is a genetic disorder where a defect in peroxisomal beta-oxidation leads to the accumulation of saturated VLCFAs. This accumulation is associated with decreased biosynthesis of nervonic acid[18].

Supplementation with nervonic acid or oils rich in its precursors has shown therapeutic promise in animal models. Studies indicate that providing exogenous nervonic acid can:

-

Promote Remyelination: Enhance the repair of damaged myelin sheaths by providing an essential building block for oligodendrocytes[1].

-

Support Oligodendrocyte Precursor Cell (OPC) Differentiation: Influence the maturation of OPCs into new, myelin-producing oligodendrocytes[1].

-

Reduce Neuroinflammation: Modulate the activation of microglia and the production of pro-inflammatory cytokines, creating a more favorable environment for myelin preservation and repair[1][19].

Quantitative Data Summary

The following tables summarize key quantitative data regarding the lipid composition of myelin and the levels of nervonic acid reported in various studies.

Table 1: General Lipid Composition of CNS Myelin

| Lipid Class | Percentage of Total Lipid (Dry Weight) | Reference |

|---|---|---|

| Cholesterol | ~40% | [12][15] |

| Phospholipids | ~40% | [12][15] |

| Glycolipids (incl. Cerebrosides) | ~20% |[12][15] |

Table 2: Nervonic Acid (NA) Levels in Biological Samples

| Biological Context | Sample Type | NA Level / Finding | Reference |

|---|---|---|---|

| Demyelinating Disease (MS, ALD) | Post-mortem Brain Sphingolipids | Decreased NA, Increased Stearic Acid | [18] |

| Infant Development | Red Blood Cell Sphingomyelin | Increased from 9.9% to 12.8% (over 5 weeks) | [13] |

| Psychiatric Disorders | Cerebrospinal Fluid (CSF) | ~0.0020 - 0.0023 µM (no significant change) | [20] |

| Experimental Treatment | Fish Oil Mixture (for hOPCs) | Contained 13% Nervonic Acid |[19] |

Key Experimental Protocols

Protocol 1: Purification of Myelin from Mouse Brain

This protocol is based on the sucrose (B13894) density gradient centrifugation method, a standard procedure for isolating a highly pure myelin-enriched fraction.[21]

1. Brain Homogenization: a. Euthanize mice according to approved institutional guidelines. b. Immediately dissect brains and place them in ice-cold 0.32 M sucrose solution. c. Homogenize the tissue in the sucrose solution using a Dounce homogenizer (10-15 strokes).

2. Sucrose Gradient Centrifugation: a. Layer the brain homogenate carefully on top of a 0.85 M sucrose solution in an ultracentrifuge tube. b. Centrifuge at 75,000 x g for 30 minutes at 4°C. c. The crude myelin will collect at the interface between the 0.32 M and 0.85 M sucrose layers.

3. Osmotic Shock (Washing Step): a. Collect the crude myelin layer and resuspend it in ice-cold distilled water to induce osmotic shock, which lyses trapped axoplasmic vesicles. b. Centrifuge at 75,000 x g for 15 minutes at 4°C. The washed myelin will form a pellet.

4. Final Purification: a. Resuspend the myelin pellet in 0.32 M sucrose solution and repeat the sucrose gradient centrifugation (Step 2). b. Collect the purified myelin from the interface. c. Wash the final fraction with distilled water and pellet by centrifugation. d. Store the purified myelin pellet at -80°C for subsequent lipid or protein analysis.

Protocol 2: Analysis of Nervonic Acid via GC-MS

This protocol outlines the general steps for extracting lipids and preparing fatty acid methyl esters (FAMEs), including this compound, for quantification.[8]

1. Total Lipid Extraction: a. Start with a known quantity of purified myelin or brain tissue powder. b. Perform a Folch extraction by adding a 2:1 chloroform (B151607):methanol (v/v) solution to the sample. c. Vortex thoroughly and incubate to allow for lipid partitioning. d. Add 0.9% NaCl solution to separate the phases. e. Centrifuge to clarify the layers. Collect the lower chloroform phase, which contains the lipids. f. Evaporate the solvent under a stream of nitrogen.

2. Saponification and Methylation (Transesterification): a. Resuspend the dried lipid extract in a solution of 14% boron trifluoride (BF3) in methanol. b. Add an internal standard (e.g., oleic acid-d9) for absolute quantification[20]. c. Heat the mixture at 100°C for 1 hour in a sealed tube. This process simultaneously cleaves fatty acids from complex lipids and methylates them, converting nervonic acid into This compound .

3. FAME Extraction: a. After cooling, add hexane (B92381) and water to the tube. b. Vortex vigorously to extract the FAMEs into the upper hexane layer. c. Collect the hexane layer containing the FAMEs.

4. GC-MS Analysis: a. Inject the FAME-containing hexane solution into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for FAME separation). b. Use a temperature gradient program to separate the different FAMEs based on their volatility and chain length. c. The eluting compounds are detected by a mass spectrometer, which identifies this compound by its specific mass-to-charge ratio and retention time. d. Quantify by comparing the peak area to that of the internal standard.

Conclusion and Future Directions

Nervonic acid is an indispensable component of the myelin sheath, crucial for its structural integrity and insulating function. Alterations in its metabolism are directly linked to the pathology of severe demyelinating diseases, making its biosynthetic and metabolic pathways attractive targets for therapeutic intervention. While this compound is the key to its experimental quantification, the biological focus for drug development and nutritional strategies remains on nervonic acid.

Future research should aim to further elucidate the signaling roles of nervonic acid and its derivatives in oligodendrocyte biology and neuroinflammation. Developing more effective methods for delivering nervonic acid across the blood-brain barrier could unlock its full therapeutic potential for promoting myelin repair in diseases like multiple sclerosis. A deeper understanding of the regulation of the ELOVL enzymes responsible for its synthesis may also provide novel targets for intervention.

References

- 1. What is the Role of Nervonic Acid Powder in Maintaining the Myelin Sheath? - Angelbio [angelbiology.com]

- 2. sostceramide.com [sostceramide.com]

- 3. researchgate.net [researchgate.net]

- 4. Nervonic acid - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. scbt.com [scbt.com]

- 7. This compound - Nervonic acid methyl ester, Selacholeic acid methyl ester [sigmaaldrich.com]

- 8. edoc.mdc-berlin.de [edoc.mdc-berlin.de]

- 9. STEARIC ACID METHYL ESTER AFFORDS NEUROPROTECTION AND IMPROVES FUNCTIONAL OUTCOMES AFTER CARDIAC ARREST - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fatty acid methyl esters as a potential therapy against cerebral ischemia | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]

- 11. Tetracosenoic acid (cis-15) [shop.labclinics.com]

- 12. Myelin Fat Facts: An Overview of Lipids and Fatty Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nervonic acid in red blood cell sphingomyelin in premature infants: an index of myelin maturation? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CNS myelination and remyelination depend on fatty acid synthesis by oligodendrocytes | eLife [elifesciences.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. CNS myelination and remyelination depend on fatty acid synthesis by oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Nervonic acid and demyelinating disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Naturally Occurring Nervonic Acid Ester Improves Myelin Synthesis by Human Oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Nervonic acid level in cerebrospinal fluid is a candidate biomarker for depressive and manic symptoms: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Myelin: Methods for Purification and Proteome Analysis | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide on the Biological Significance of Methyl Salicylate

A Note on Terminology: This technical guide focuses on the biological significance of methyl salicylate (B1505791) , the methyl ester of salicylic (B10762653) acid. Initial inquiries regarding "selacholeic acid methyl ester" suggest a possible confusion of terms. Selacholeic acid is a synonym for nervonic acid, a long-chain monounsaturated fatty acid, and its methyl ester is structurally and functionally distinct from methyl salicylate. The extensive body of research and the detailed nature of the query regarding signaling pathways and experimental data strongly indicate that the intended subject of interest is the well-studied signaling molecule, methyl salicylate.

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core biological roles of methyl salicylate, with a focus on its function in plant defense signaling.

Introduction to Methyl Salicylate

Methyl salicylate (MeSA) is an organic ester naturally produced by a wide variety of plants. It is a volatile compound known for its characteristic wintergreen scent.[1][2] Beyond its use as a flavoring agent and in topical analgesics for its counter-irritant properties, MeSA plays a crucial role as a signaling molecule in biological systems, most notably in mediating plant defense responses against pathogens.[3][4][5]

Biological Significance in Plants: Systemic Acquired Resistance (SAR)

The primary biological significance of methyl salicylate in plants is its role as a critical long-distance mobile signal for Systemic Acquired Resistance (SAR).[6][7] SAR is a whole-plant, broad-spectrum, and long-lasting defense mechanism that is activated in tissues distant from the initial site of pathogen infection.[8]

Mechanism of Action in SAR

The signaling pathway of SAR involving methyl salicylate is a well-elucidated process:

-

Pathogen Recognition and Salicylic Acid (SA) Accumulation: Upon pathogen attack, the plant recognizes the invader and initiates a defense response, a key component of which is the synthesis and accumulation of salicylic acid (SA) at the site of infection.[9]

-

Conversion of SA to MeSA: In the infected tissues, the accumulated SA is converted to its volatile methyl ester, methyl salicylate, by the enzyme S-adenosyl-L-methionine: salicylic acid carboxyl methyltransferase (SAMT).[10] This conversion renders the signal mobile.

-

Long-Distance Transport: As a volatile and lipophilic molecule, MeSA can be transported from the infected leaves to distal, healthy tissues via the phloem.[11] It can also be released into the atmosphere, acting as an airborne signal to neighboring plants.[12][13]

-

Conversion of MeSA back to SA in Systemic Tissues: In the recipient healthy tissues, MeSA is converted back to the biologically active SA. This hydrolysis is catalyzed by the enzyme Salicylic Acid-Binding Protein 2 (SABP2) , a methyl salicylate esterase.[14][15]

-

Induction of Defense Genes: The increase in SA concentration in the systemic tissues triggers a signaling cascade that leads to the expression of a battery of Pathogenesis-Related (PR) genes, such as PR-1.[8] The products of these genes have antimicrobial properties and contribute to the enhanced resistance of the systemic tissues to subsequent pathogen attacks.

Signaling Pathway Diagram

The following diagram illustrates the key steps in the methyl salicylate-mediated SAR signaling pathway.

Caption: Methyl salicylate-mediated systemic acquired resistance pathway.

Quantitative Data

The following tables summarize key quantitative data related to the biological activity of methyl salicylate and its associated enzymes.

Table 1: Kinetic Parameters of Tobacco SABP2

| Parameter | Value | Substrate | Reference |

| Kd (for SA) | 90 nM | Salicylic Acid | [7] |

| Km | 8.6 µM | Methyl Salicylate | [15] |

| kcat | 0.45 s-1 | Methyl Salicylate | [16] |

| kcat/Km | 0.81 mM-1s-1 | Methyl Salicylate | [12] |

Table 2: Inhibition of SABP2 MeSA Esterase Activity by Salicylic Acid

| SA Concentration | % Inhibition (at 1 µM MeSA) | Reference |

| 25 nM | 40% | [15] |

| 100 nM | 40% | [15] |

| 1 µM | 60% | [15] |

| 2 µM | 95% | [15] |

Table 3: In Vivo Concentrations of MeSA and SA in Tobacco Plants after TMV Inoculation

| Time Post-Inoculation (hours) | MeSA Concentration (ng/g FW) in Inoculated Leaf | SA Concentration (ng/g FW) in Systemic Leaf | Reference |

| 12 | 2318 | - | [17] |

| 144 | - | 318 | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of methyl salicylate's biological significance.

In Vitro Methyl Salicylate Esterase Assay for SABP2

Objective: To determine the methyl salicylate esterase activity of purified SABP2 protein.

Materials:

-

Purified SABP2 protein

-

Methyl salicylate (MeSA)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

[14C]-S-adenosylmethionine (AdoMet)

-

Purified SA methyltransferase (SAMT)

-

Ethyl acetate

-

Scintillation counter and vials

-

Microcentrifuge tubes

-

Water bath or heat block

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, a known concentration of purified SABP2, and MeSA.

-

Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).[6]

-

Terminate the enzymatic reaction by boiling the mixture for 5 minutes.

-

To quantify the salicylic acid produced, add [14C]-AdoMet and purified SAMT to the reaction mixture. This will convert the SA produced into [14C]-MeSA.

-

Incubate the second reaction mixture to allow for the conversion of SA to [14C]-MeSA.

-

Extract the radiolabeled MeSA using ethyl acetate.

-

Quantify the amount of [14C]-MeSA using a scintillation counter.

-

Calculate the esterase activity based on the amount of SA produced per unit time per amount of SABP2 protein.

Quantification of Methyl Salicylate in Plant Tissues by GC-MS

Objective: To measure the concentration of endogenous methyl salicylate in plant leaf samples.

Materials:

-

Plant leaf tissue

-

Liquid nitrogen

-

Solid-Phase Microextraction (SPME) device with a suitable fiber (e.g., polydimethylsiloxane)

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Vials with septa

-

Internal standard (e.g., deuterated methyl salicylate)

Procedure:

-

Harvest plant leaf tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder under liquid nitrogen.

-

Accurately weigh a known amount of the powdered tissue into a headspace vial.

-

Add a known amount of the internal standard to the vial.

-

Seal the vial and incubate it at a specific temperature to allow the volatile compounds, including MeSA, to partition into the headspace.

-

Expose the SPME fiber to the headspace of the vial for a defined period to adsorb the volatile compounds.

-

Inject the adsorbed compounds into the GC-MS by inserting the SPME fiber into the heated injection port.

-

Separate the compounds on a suitable GC column and detect them using the mass spectrometer.

-

Identify MeSA based on its retention time and mass spectrum.

-

Quantify the amount of MeSA by comparing its peak area to that of the internal standard.[18]

Analysis of PR-1 Gene Expression by Northern Blot

Objective: To determine the relative abundance of PR-1 mRNA in plant tissues following treatment with methyl salicylate.

Materials:

-

Total RNA extracted from plant tissue

-

Denaturing agarose (B213101) gel (with formaldehyde)

-

MOPS running buffer

-

Nylon membrane

-

UV crosslinker

-

Hybridization buffer

-

A labeled probe specific for the PR-1 gene (e.g., 32P-labeled DNA or digoxigenin-labeled RNA)

-

Wash buffers (low and high stringency)

-

Phosphor screen or X-ray film

Procedure:

-

Separate total RNA samples by size on a denaturing agarose gel.

-

Transfer the separated RNA from the gel to a nylon membrane via capillary action or electroblotting.

-

Fix the RNA to the membrane using UV crosslinking.

-

Pre-hybridize the membrane in hybridization buffer to block non-specific binding sites.

-

Add the labeled PR-1 probe to the hybridization buffer and incubate overnight to allow the probe to bind to its complementary mRNA sequence on the membrane.

-

Wash the membrane with low and high stringency wash buffers to remove unbound and non-specifically bound probe.

-

Detect the labeled probe by exposing the membrane to a phosphor screen or X-ray film.

-

Analyze the resulting bands to determine the relative expression level of PR-1 mRNA.[19]

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for investigating the role of a gene, such as SABP2, in methyl salicylate-mediated SAR.

Caption: Workflow for studying gene function in SAR.

Conclusion

Methyl salicylate is a multifaceted molecule with significant biological roles, most notably as a key mobile signal in the induction of Systemic Acquired Resistance in plants. Its conversion from and to salicylic acid, mediated by the enzymes SAMT and SABP2, represents a tightly regulated mechanism for long-distance communication within the plant, enabling a coordinated defense against pathogens. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers and drug development professionals to further investigate the intricate signaling pathways and potential applications of this important biological ester.

References

- 1. Identification and analysis of key genes involved in methyl salicylate biosynthesis in different birch species | PLOS One [journals.plos.org]

- 2. Effects of methyl salicylate pre-treatment on the volatile profiles and key gene expressions in tomatoes stored at low temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol: an improved method to quantify activation of systemic acquired resistance (SAR) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Use of a Synthetic Salicylic Acid Analog to Investigate the Roles of Methyl Salicylate and Its Esterases in Plant Disease Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. mdpi.com [mdpi.com]

- 8. NPR1 Modulates Cross-Talk between Salicylate- and Jasmonate-Dependent Defense Pathways through a Novel Function in the Cytosol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol: an improved method to quantify activation of systemic acquired resistance (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification and analysis of key genes involved in methyl salicylate biosynthesis in different birch species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A family of methyl esterases converts methyl salicylate to salicylic acid in ripening tomato fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stabilization of an α/β-hydrolase by introducing proline residues: salicylic binding protein 2 from tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Brush and Spray: A High-Throughput Systemic Acquired Resistance Assay Suitable for Large-Scale Genetic Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structural and biochemical studies identify tobacco SABP2 as a methyl salicylate esterase and implicate it in plant innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. uniprot.org [uniprot.org]

- 17. Endogenous Methyl Salicylate in Pathogen-Inoculated Tobacco Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Gas chromatography-mass spectrometry with solid-phase microextraction method for determination of methyl salicylate and other volatile compounds in leaves of Lycopersicon esculentum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Northern和Southern印迹实验方案及简介 [sigmaaldrich.com]

The Discovery and Characterization of cis-15-Tetracosenoic Acid Methyl Ester: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the discovery, characterization, and biological significance of cis-15-tetracosenoic acid methyl ester, also known as nervonic acid methyl ester. It is intended for researchers, scientists, and drug development professionals. This document details the historical context of its discovery, outlines the experimental protocols for its isolation and analysis, presents key quantitative data, and illustrates its biosynthetic pathway.

Introduction

Cis-15-tetracosenoic acid, more commonly known as nervonic acid, is a very-long-chain monounsaturated omega-9 fatty acid. Its methyl ester, cis-15-tetracosenoic acid methyl ester, is a crucial derivative for analytical purposes and holds significant biological relevance. Nervonic acid is a key component of sphingolipids in the myelin sheath of nerve fibers, playing a vital role in the proper functioning of the central and peripheral nervous systems[1][2]. The methyl ester form enhances its stability and volatility, making it amenable to analytical techniques such as gas chromatography[3]. This guide delves into the foundational discovery and the scientific methodologies underpinning our current understanding of this important biomolecule.

The Discovery of Nervonic Acid

The discovery of nervonic acid dates back to 1927, a significant year in lipid chemistry. The initial identification is credited to M. Tsujimoto, who, in his research on the composition of fats from elasmobranch fishes (a class that includes sharks and rays), isolated a novel C24:1 fatty acid. He named this newly found compound "selacholeic acid," derived from "selachii" (sharks)[4].

In the same year, the German biochemist Ernst Klenk independently isolated the same fatty acid from cerebrosides in brain tissue. Klenk was instrumental in elucidating its structure and, recognizing its prevalence in nervous tissue, proposed the name "nervonic acid"[4]. This name has since become the preferred nomenclature in the scientific community.

Physicochemical Properties

Cis-15-tetracosenoic acid methyl ester is a colorless to pale yellow liquid with a characteristic fatty odor. The methyl ester form offers increased solubility and stability compared to its free fatty acid counterpart[3].

| Property | Value | References |

| Synonyms | Nervonic acid methyl ester, Methyl nervonate, Methyl (Z)-tetracos-15-enoate, Methyl cis-15-tetracosenoate | [3] |

| CAS Number | 2733-88-2 | [3][5] |

| Molecular Formula | C25H48O2 | [3][5] |

| Molecular Weight | 380.65 g/mol | [5] |

| Melting Point | 14-15 °C | [5] |

| Boiling Point | 186-202 °C | [5] |

| Appearance | Liquid | [5] |

Experimental Protocols

General Historical Protocol for Fatty Acid Methyl Ester Preparation (circa 1920s-1930s)

This protocol is a representation of the methods likely used in the early 20th century for the esterification of fatty acids.

-